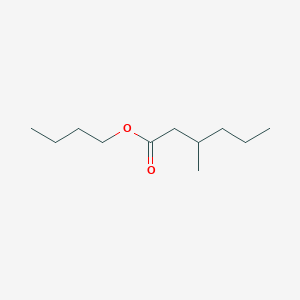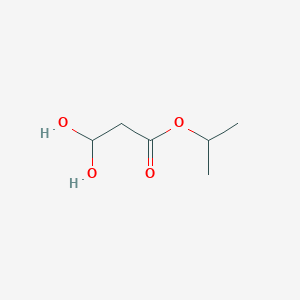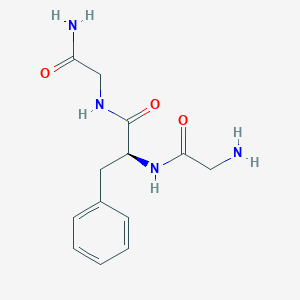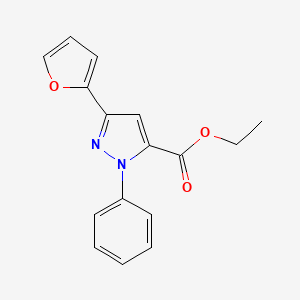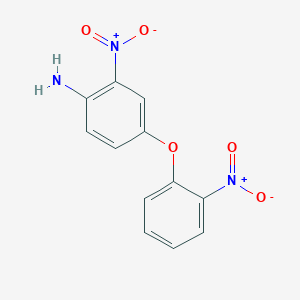![molecular formula C19H15N5 B14261239 2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine CAS No. 263568-83-8](/img/structure/B14261239.png)
2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 4-methylphenyl group and two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine typically involves multiple steps. One common method starts with the synthesis of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and sodium borohydride for the reduction of the ketone group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the triazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine has several scientific research applications:
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials with specific properties, such as improved conductivity or stability.
Wirkmechanismus
The mechanism of action of 2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound is a precursor in the synthesis of 2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine.
4’-(4-Methylphenyl)-2,2’6’,2’'-terpyridine: Another triazole derivative with similar structural features.
Uniqueness
2,2’-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine is unique due to its combination of a triazole ring with two pyridine rings, which imparts specific chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
263568-83-8 |
|---|---|
Molekularformel |
C19H15N5 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15N5/c1-14-8-10-15(11-9-14)24-18(16-6-2-4-12-20-16)22-23-19(24)17-7-3-5-13-21-17/h2-13H,1H3 |
InChI-Schlüssel |
YZBMGJOILCIGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
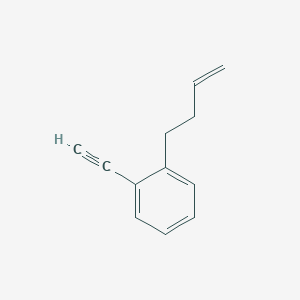
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
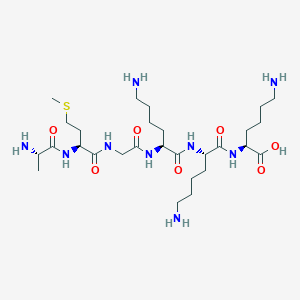
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
